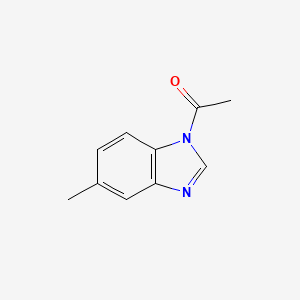

1H-Benzimidazole,1-acetyl-5-methyl-(9CI)

Description

1H-Benzimidazole,1-acetyl-5-methyl-(9CI) is a benzimidazole derivative featuring an acetyl group at the 1-position and a methyl group at the 5-position. The benzimidazole core consists of a fused benzene and imidazole ring, conferring rigidity and aromaticity. The acetyl substituent introduces electron-withdrawing properties, which may influence reactivity, hydrogen bonding, and intermolecular interactions. The methyl group at position 5 contributes steric bulk and modulates electronic effects. This compound is of interest in medicinal and agrochemical research due to the versatility of benzimidazole scaffolds .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(5-methylbenzimidazol-1-yl)ethanone |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-10-9(5-7)11-6-12(10)8(2)13/h3-6H,1-2H3 |

InChI Key |

VOPRIKIKYHNQPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=N2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Benzimidazole,1-acetyl-5-methyl-(9CI) typically involves the condensation of o-phenylenediamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the benzimidazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Benzimidazole,1-acetyl-5-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole,1-acetyl-5-methyl-(9CI) has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1-acetyl-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and other cellular processes . This inhibition can lead to the disruption of cellular functions and ultimately cell death, making these compounds effective against rapidly dividing cells, such as cancer cells and microorganisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- This contrasts with trifluoromethyl (CF₃, ), which is stronger EWG, enhancing electrophilicity and metabolic stability. Nitro groups (e.g., in CAS 170918-28-2 ) further deactivate the ring, favoring reactions at electron-rich positions.

Electron-Donating Groups (EDGs):

- Methyl and methoxy groups (e.g., in CAS 82612-26-8 ) increase electron density, improving solubility and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.